molecular formula C9H16ClNO B1598076 2-chloro-N-cyclohexyl-N-methylacetamide CAS No. 2567-56-8

2-chloro-N-cyclohexyl-N-methylacetamide

Cat. No. B1598076
CAS RN: 2567-56-8
M. Wt: 189.68 g/mol
InChI Key: IDPRDGUWSUCLQM-UHFFFAOYSA-N
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Description

“2-chloro-N-cyclohexyl-N-methylacetamide” is a chemical compound with the linear formula C9H16ClNO . It has a molecular weight of 189.68 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The InChI code for “2-chloro-N-cyclohexyl-N-methylacetamide” is 1S/C9H16ClNO/c1-11(9(12)7-10)8-5-3-2-4-6-8/h8H,2-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .


Physical And Chemical Properties Analysis

“2-chloro-N-cyclohexyl-N-methylacetamide” is a liquid at room temperature .

Scientific Research Applications

Synthesis and Analogue Development

Research has been directed towards the synthesis of ketamine and related analogues due to their significant clinical interest, particularly in treating depression and their rapid antidepressant effects. Efforts to synthesize ketamine-like molecules have been extensive, highlighting a focus on improving synthetic methodologies for these compounds (Jose, Dimitrov, & Denny, 2018). Additionally, innovative approaches have been developed for the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and related compounds, showcasing the versatility and potential of these chemical structures in various applications (Dawadi & Lugtenburg, 2011).

Analytical and Mechanistic Studies

Mechanistic studies using capillary electrophoresis have explored the enantiomeric migration order of ketamine's analogues, employing various analytical techniques to understand their stereochemical properties (Chankvetadze et al., 2002). This type of research is crucial for developing precise analytical methods for these compounds, which can have profound implications in clinical and forensic settings.

Environmental and Toxicological Considerations

Investigations into the formation pathways and environmental implications of haloacetamides and haloacetaldehydes, including those related to chloro-N-cyclohexyl-N-methylacetamide structures, have been conducted to understand their cytotoxicity and potential environmental hazards. Such studies aim to evaluate the risks associated with these compounds when they are present in natural waters and other environmental matrices (Chuang, McCurry, Tung, & Mitch, 2015).

Pharmacological Applications

While direct research on "2-chloro-N-cyclohexyl-N-methylacetamide" specifically might be limited, studies on closely related compounds, such as ketamine and its analogues, have provided insights into their potential pharmacological applications. Ketamine, for example, has been recognized for its analgesic, sedative, and novel antidepressant effects, which has led to increased interest in its clinical applications and the development of related compounds with similar or improved therapeutic profiles (Harden, 2012).

Safety And Hazards

The safety data sheet (SDS) for “2-chloro-N-cyclohexyl-N-methylacetamide” can be found online . It’s important to refer to this document for detailed safety and hazard information.

properties

IUPAC Name

2-chloro-N-cyclohexyl-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO/c1-11(9(12)7-10)8-5-3-2-4-6-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPRDGUWSUCLQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365204
Record name 2-chloro-N-cyclohexyl-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-cyclohexyl-N-methylacetamide

CAS RN

2567-56-8
Record name 2-chloro-N-cyclohexyl-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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